molecular formula C20H20Cl2N4O2S B4974121 1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea

1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea

Cat. No.: B4974121
M. Wt: 451.4 g/mol
InChI Key: BBAVCFKEMDLJLE-UHFFFAOYSA-N
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Description

1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea is a complex organic compound that features a thiadiazole ring, a phenoxy group, and a dichlorophenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate oxidizing agent.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction involving a halogenated precursor.

    Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenoxy and dichlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring and urea moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea: This compound is unique due to its specific combination of functional groups and structural features.

    Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents may exhibit different properties and applications.

    Phenoxy and Urea Derivatives: Compounds with phenoxy or urea groups but lacking the thiadiazole ring may also be of interest for comparison.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-[5-[(2-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O2S/c1-3-12(2)14-6-4-5-7-17(14)28-11-18-25-26-20(29-18)24-19(27)23-16-9-8-13(21)10-15(16)22/h4-10,12H,3,11H2,1-2H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAVCFKEMDLJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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